pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate
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Overview
Description
Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate is a chemical compound with the molecular formula C16H10Cl5NO4 and a molecular weight of 457.52 g/mol . It is characterized by the presence of a pentachlorophenyl group, a benzyloxycarbonyl group, and a glycinate moiety. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate typically involves the reaction of pentachlorophenol with N-[(benzyloxy)carbonyl]glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove certain functional groups or to modify the compound’s structure.
Substitution: The pentachlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis and for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research involving this compound includes studying its potential as a drug precursor or as a model compound for drug development.
Mechanism of Action
The mechanism of action of pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets. The pentachlorophenyl group can interact with hydrophobic pockets in proteins, while the glycinate moiety may form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Pentachlorophenyl N-[(benzyloxy)carbonyl]alaninate
- Pentachlorophenyl N-[(benzyloxy)carbonyl]valinate
- Pentachlorophenyl N-[(benzyloxy)carbonyl]leucinate
Uniqueness
Pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl5NO4/c17-10-11(18)13(20)15(14(21)12(10)19)26-9(23)6-22-16(24)25-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCFLGRUTAWUCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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